3-Bromo-1-(methoxymethyl)indazol-7-amine
Description
Properties
IUPAC Name |
3-bromo-1-(methoxymethyl)indazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3O/c1-14-5-13-8-6(9(10)12-13)3-2-4-7(8)11/h2-4H,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAQHQAJJHMKAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C2=C(C=CC=C2N)C(=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane (DCM) at room temperature . The reaction is followed by the protection of the amine group with a methoxymethyl group using methoxymethyl chloride (MOMCl) in the presence of a base such as triethylamine (TEA) .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(methoxymethyl)indazol-7-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: Common reducing agents include hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while oxidation reactions with potassium permanganate can yield corresponding oxides .
Scientific Research Applications
3-Bromo-1-(methoxymethyl)indazol-7-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-1-(methoxymethyl)indazol-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Regioselectivity
7-Bromo-4-chloro-1H-indazol-3-amine (6)
- Structure : Bromine at position 7, chlorine at position 4, and amine at position 3.
- Synthesis : Synthesized via regioselective bromination of 2,6-dichlorobenzonitrile using N-bromosuccinimide (NBS) in sulfuric acid, followed by cyclization with hydrazine hydrate . Key challenges include avoiding over-bromination and controlling regiochemistry.
- Key Data :
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine (19B)
- Structure : Methyl group at position 1 (vs. methoxymethyl in the target compound).
- Synthesis : Derived from 3-bromo-6-chloro-2-fluorobenzonitrile using methylhydrazine .
- Key Data :
3-Bromo-7-amino-1H-indazole (CAS 316810-90-9)
Physicochemical and Functional Differences
Biological Activity
3-Bromo-1-(methoxymethyl)indazol-7-amine (CAS No. 2375269-85-3) is a compound that has garnered interest in scientific research due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. This article aims to provide a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound is characterized by the presence of an indazole core, which is known for its diverse biological properties. The bromine atom and methoxymethyl group contribute to its reactivity and potential interactions with biological targets.
Understanding the mechanism of action is crucial for elucidating the biological activity of this compound. The compound primarily interacts with specific enzymes and receptors, modulating their activity through various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways. This inhibition can lead to altered phosphorylation states of proteins, affecting gene expression and cellular responses .
- Targeting Cancer Pathways : In studies involving cancer cell lines, it has been observed that this compound can induce apoptosis in tumor cells by inhibiting the Bcl2 family members and influencing the p53/MDM2 pathway .
Biological Activity Data
Recent studies have highlighted the biological activity of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| K562 (Leukemia) | 5.15 | Induces apoptosis via Bcl2 inhibition |
| A549 (Lung Cancer) | 10.5 | Cell cycle arrest |
| Hep-G2 (Liver Cancer) | 8.0 | Inhibits proliferation |
These findings indicate that this compound exhibits significant anti-cancer properties, particularly through mechanisms that promote cell death in malignant cells while sparing normal cells .
Case Studies
A notable study evaluated the effects of this compound on a range of cancer types:
- Chronic Myeloid Leukemia (CML) : The compound demonstrated a potent inhibitory effect on CML cell lines, with an IC50 value indicating strong selectivity against cancerous cells compared to normal cells.
- Triple-Negative Breast Cancer (TNBC) : In vivo studies showed that treatment with this compound significantly inhibited lung metastasis in TNBC models, outperforming existing treatments like TAE226 .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity in animal models, making it a promising candidate for further development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
